molecular formula C11H17N B1655975 1-(3,5-Dimethylphenyl)propan-1-amine CAS No. 473732-62-6

1-(3,5-Dimethylphenyl)propan-1-amine

Cat. No.: B1655975
CAS No.: 473732-62-6
M. Wt: 163.26
InChI Key: JQGUQLQRSSODPY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)propan-1-amine (CAS 473732-62-6) is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol. This benzenemethanamine derivative is a key chemical intermediate in scientific research, particularly in the field of neuroscience and pharmacology. The core research value of this compound lies in its structural role as a building block for novel κ-opioid receptor (KOPr) antagonists. Scientific studies have identified that structurally related pyrrolidine derivatives containing the 3,5-dimethylphenyl group, such as the research compound JSPA0658, are potent and selective antagonists at the κ-opioid receptor. The κ-opioid receptor is a G i /o-protein coupled receptor widely implicated in the biological responses to pain, stress, anxiety, and depression, making it a significant therapeutic target. Research into selective antagonists is crucial for promoting stress resilience in animal models and understanding the underlying mechanisms of these conditions. The compound is typically supplied with a minimum purity of 95% and is available in various forms, including the free base and its hydrochloride salt (CAS 2155855-34-6). Its enantiopure isomers, (R)-1-(3,5-dimethylphenyl)propan-1-amine (CAS 856758-70-8) and (S)-1-(3,5-dimethylphenyl)propan-1-amine hydrochloride (CAS 1212852-35-1), are also available for stereospecific research applications. Predicted physical properties include a boiling point of 245.3±9.0 °C and a density of 0.929±0.06 g/cm 3 . Handling and Safety: For Research Use Only (RUO). Not intended for human or veterinary diagnostic or therapeutic uses. This product is a chemical and should be handled by qualified professionals using appropriate personal protective equipment in a laboratory setting.

Properties

CAS No.

473732-62-6

Molecular Formula

C11H17N

Molecular Weight

163.26

IUPAC Name

1-(3,5-dimethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7,11H,4,12H2,1-3H3

InChI Key

JQGUQLQRSSODPY-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=CC(=C1)C)C)N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)C)N

Origin of Product

United States

Comparison with Similar Compounds

(S)-1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

This hydrochloride salt (C₁₁H₁₇N·HCl, MW: 198.12 g/mol) shares the core structure of the parent compound but includes a chloride counterion. The salt form enhances solubility and stability, making it more suitable for pharmaceutical formulations .

1-(3,5-Dimethoxyphenyl)propan-1-amine Derivatives

Pharmacological Analogs

PF-04455242 (Kappa Opioid Receptor Antagonist)

  • Structure : 2-methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (C₂₀H₂₆N₂O₂S, MW: 358.50 g/mol).
  • Key Features: A bulky biphenyl-sulfonyl group confers selectivity for kappa opioid receptors (KOR). Clinical studies highlight its short-acting KOR antagonism, contrasting with long-acting agents like norBNI .
  • Comparison : The absence of a sulfonyl group in 1-(3,5-Dimethylphenyl)propan-1-amine may reduce KOR affinity but minimize off-target effects .

LY2456302 (CERC-501)

  • Structure: (S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide.
  • Key Features : Incorporates a fluorobenzamide moiety and pyrrolidine ring, enhancing blood-brain barrier penetration and KOR selectivity. Clinical trials suggest utility in mood disorders .
  • Comparison : The simpler structure of this compound lacks the fluorinated aromatic system, likely altering pharmacokinetic profiles .

Antiviral Derivatives (HCV Entry Inhibitors)

Derivatives of 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine (e.g., compound 7aa , C₂₅H₃₅N₃O₂, MW: 409.57 g/mol) feature oxazole and aryl groups, targeting hepatitis C virus (HCV) entry. Key comparisons include:

  • Synthetic Efficiency : Yields range from 22% (7aa) to 67% (7cc), influenced by aryl substituent bulkiness .
  • Purity : HPLC purity of 98.7% for 7aa suggests rigorous purification protocols applicable to this compound derivatives .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Target Notes
This compound C₁₁H₁₇N 161.68 3,5-dimethylphenyl Not explicitly stated Base structure for derivatives
(S)-Hydrochloride salt C₁₁H₁₇N·HCl 198.12 3,5-dimethylphenyl, Cl⁻ Improved solubility Salt form for enhanced stability
PF-04455242 C₂₀H₂₆N₂O₂S 358.50 Biphenyl-sulfonyl, pyrrolidine KOR antagonist Clinical-stage short-acting agent
7aa (HCV inhibitor) C₂₅H₃₅N₃O₂ 409.57 2,5-dimethylphenyl oxazole HCV entry inhibition 22% yield, 98.7% HPLC purity
N-((3,5-diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine C₂₃H₂₉N 319.49 Diethylphenyl, naphthalene Not specified 68% synthetic yield

Key Research Findings

Therapeutic Potential: Structural simplicity may favor metabolic clearance, avoiding prolonged effects seen with norBNI or JNK-dependent KOR antagonists .

Synthetic Challenges : Lower yields in some derivatives (e.g., 7aa at 22%) highlight the need for optimized coupling strategies in amine synthesis .

Receptor Selectivity : The absence of fluorinated or sulfonyl groups in this compound may limit opioid receptor affinity but improve selectivity for other targets .

Preparation Methods

Ketone Synthesis via Friedel-Crafts Acylation

The synthesis begins with the preparation of 3-(3,5-dimethylphenyl)propan-1-one. While direct Friedel-Crafts acylation of 1,3-dimethylbenzene with propionyl chloride faces steric challenges due to the meta-methyl groups, alternative routes such as Grignard reagent-mediated reactions prove viable. For instance, reacting 3,5-dimethylbenzyl magnesium bromide with acetonitrile followed by acidic hydrolysis yields the desired ketone.

Reductive Amination Process

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH$$3$$CN) in methanol at ambient temperature. This two-step process involves imine formation followed by reduction to the primary amine:
$$
\text{3-(3,5-Dimethylphenyl)propan-1-one} + \text{NH}
4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(3,5-Dimethylphenyl)propan-1-amine}
$$
Yields typically range from 65–75%, with purity exceeding 90% after recrystallization from ethanol-toluene mixtures.

Nitro Group Reduction via Catalytic Hydrogenation

Nitro Alcohol Synthesis via Henry Reaction

3,5-Dimethylbenzaldehyde reacts with nitromethane in the presence of potassium hydroxide (KOH) in ethanol at −10°C to 25°C, forming 3-nitro-1-(3,5-dimethylphenyl)propan-1-ol. Dehydration using concentrated sulfuric acid yields 1-(3,5-dimethylphenyl)-1-nitropropene.

Catalytic Hydrogenation

The nitroalkene undergoes hydrogenation at 200–300 psi H$$2$$ pressure using Raney nickel (Ni) in ethanol at 25–40°C. This step reduces the nitro group to a primary amine with >95% conversion efficiency:
$$
\text{1-(3,5-Dimethylphenyl)-1-nitropropene} \xrightarrow[\text{Raney Ni}]{\text{H}
2} \text{this compound}
$$
This method achieves yields of 80–85%, with catalyst-to-substrate ratios optimized at 1:2 (w/w).

Leuckart Reaction Approach

Ammonium Formate Condensation

3-(3,5-Dimethylphenyl)propan-1-one reacts with ammonium formate at 160–180°C, forming N-formyl-1-(3,5-dimethylphenyl)propan-1-amine. Hydrolysis with 6M HCl at reflux liberates the primary amine:
$$
\text{Ketone} + \text{NH}4\text{HCO}2 \xrightarrow{\Delta} \text{N-Formyl intermediate} \xrightarrow{\text{HCl}} \text{this compound}
$$
Yields range from 60–70%, though purity requires careful pH control during workup.

Gabriel Synthesis Utilizing Phthalimide Intermediate

Alkylation of Phthalimide

1-(3,5-Dimethylphenyl)propyl bromide, synthesized via HBr addition to 1-(3,5-dimethylphenyl)propene, reacts with phthalimide potassium salt in DMF. The resulting N-substituted phthalimide is hydrolyzed with hydrazine hydrate:
$$
\text{Phthalimide-K}^+ + \text{Alkyl bromide} \rightarrow \text{N-Alkyl phthalimide} \xrightarrow{\text{NH}2\text{NH}2} \text{Primary amine}
$$
This method offers moderate yields (50–60%) but high selectivity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 65–75 90–95 Mild conditions, high selectivity Requires ketone synthesis
Nitro Reduction 80–85 95–98 Scalable, high conversion High-pressure H$$_2$$ infrastructure
Leuckart Reaction 60–70 85–90 Single-step amine formation High-temperature requirements
Gabriel Synthesis 50–60 80–85 Avoids nitro intermediates Multi-step, lower yields

Q & A

Q. What are the common synthetic routes for 1-(3,5-Dimethylphenyl)propan-1-amine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3,5-dimethylbenzaldehyde with nitroethane to form a nitroalkene intermediate (e.g., 1-(3,5-dimethylphenyl)-2-nitropropene).
  • Step 2 : Reduction of the nitro group using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine.
  • Step 3 : Acidification (e.g., HCl) to form the hydrochloride salt for stability . Note: For the propan-1-amine isomer, adjustments may be needed in the starting materials (e.g., using propionaldehyde derivatives instead of nitroethane) to ensure proper chain elongation .

Q. What spectroscopic methods confirm the identity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the aromatic protons (6.5–7.0 ppm for 3,5-dimethylphenyl) and amine protons (1.5–2.5 ppm).
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=C aromatic) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 163 for the free base) validate the molecular formula .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • CNS Studies : Structural analogs (e.g., KOR antagonists like PF-04455242) suggest potential in neurotransmitter modulation due to the amine group’s interaction with opioid receptors .
  • Building Block : Used to synthesize chiral amines for drug candidates, leveraging the 3,5-dimethylphenyl group for steric and electronic effects .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence reactivity and biological activity?

  • Steric Effects : The 3,5-dimethyl groups create steric hindrance, reducing nucleophilic attack on the amine and altering binding to biological targets (e.g., enzymes or receptors) .
  • Electronic Effects : Methyl groups donate electron density, stabilizing the aromatic ring and modulating interactions with π-π stacking in protein pockets. Comparative studies with fluorinated analogs (e.g., 1,3-bis(3,4-difluorophenyl)propan-1-amine) show enhanced binding affinity due to electronegative substituents .

Q. What challenges arise in achieving enantiomeric purity, and what methods resolve them?

  • Chiral Separation : Use chiral stationary phases in HPLC or SFC (Supercritical Fluid Chromatography) to resolve enantiomers. For example, (R)- and (S)-isomers of similar compounds are separated using cellulose-based columns .
  • Asymmetric Synthesis : Catalytic reductive amination with chiral catalysts (e.g., Ru-BINAP complexes) ensures enantioselective formation .

Q. How do computational methods predict synthetic pathways for this compound?

  • Retrosynthetic AI Tools : Platforms like PubChem’s synthesis planner use databases (e.g., Reaxys, Pistachio) to propose routes. For example, AI may suggest a Mannich reaction or reductive amination pathway based on precursor availability .
  • DFT Calculations : Predict reaction thermodynamics (e.g., activation energy for nitro group reduction) to optimize conditions .

Q. What structural modifications enhance pharmacological properties?

  • Fluorination : Fluorine substitution at the phenyl ring (e.g., 3,5-difluoro analogs) increases metabolic stability and bioavailability, as seen in CNS-targeted compounds .
  • Chain Elongation : Extending the propane chain to butane improves lipophilicity, enhancing blood-brain barrier penetration .

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